

# Validation of the Bowel Function Index in Targinact® Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Bowel Function Index (BFI) validation and performance within clinical trials of **Targinact**® (prolonged-release oxycodone/naloxone). The data presented is compiled from key clinical studies to aid in the understanding of **Targinact**®'s efficacy in managing opioid-induced constipation (OIC) and the utility of the BFI as a primary endpoint.

## Introduction to the Bowel Function Index (BFI)

The Bowel Function Index (BFI) is a clinician-administered, patient-reported outcome measure specifically designed to assess OIC.[1][2][3][4] It comprises three items:

- Ease of defecation
- Feeling of incomplete bowel evacuation
- Personal judgment of constipation

Each item is rated by the patient on a numerical rating scale from 0 (no difficulties) to 100 (severe difficulties). The total BFI score is the average of the three individual scores, providing a comprehensive assessment of the patient's perspective on their bowel function. A change in the BFI score of ≥12 points is considered clinically meaningful.[3][4] The BFI has been



validated in multiple clinical trials, demonstrating its reliability, internal consistency, and responsiveness to change.[3][4]

## Targinact® and its Mechanism of Action in OIC

**Targinact**® is a fixed-dose combination of the opioid agonist oxycodone and the opioid antagonist naloxone. Oxycodone provides pain relief by acting on opioid receptors in the central nervous system. Naloxone, when taken orally, has low systemic bioavailability due to extensive first-pass metabolism and therefore primarily acts locally on opioid receptors in the gastrointestinal tract. By blocking the binding of oxycodone to these gut receptors, naloxone mitigates the constipating effects of the opioid without compromising its analgesic efficacy.

Below is a diagram illustrating the mechanism of action of **Targinact**®.











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. A randomized, double-blind, active-controlled, double-dummy, parallel-group study to determine the safety and efficacy of oxycodone/naloxone prolonged-release tablets in patients with moderate/severe, chronic cancer pain PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass.gov [mass.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficacy of Oxycodone/Naloxone(OXN), Versus Oxycodone (OXY), for the Reduction of Intensity of Opioid-induced Constipation in Pain Patients [clin.larvol.com]
- To cite this document: BenchChem. [Validation of the Bowel Function Index in Targinact® Clinical Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1245342#validation-of-the-bowel-function-index-intarginact-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com